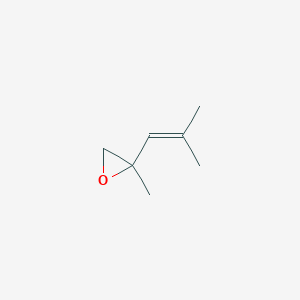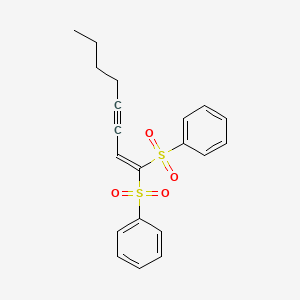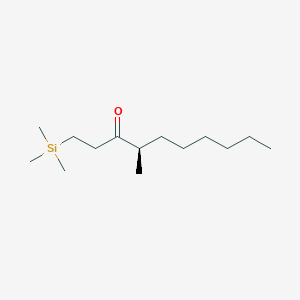![molecular formula C12H18ClO4P B12558626 Diethyl {[4-(chloromethyl)phenoxy]methyl}phosphonate CAS No. 143056-55-7](/img/structure/B12558626.png)
Diethyl {[4-(chloromethyl)phenoxy]methyl}phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl {[4-(chloromethyl)phenoxy]methyl}phosphonate is an organophosphorus compound that has garnered interest due to its versatile applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a phosphonate group, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl {[4-(chloromethyl)phenoxy]methyl}phosphonate typically involves the reaction of diethyl phosphite with 4-(chloromethyl)phenol. This reaction is often carried out under basic conditions to facilitate the nucleophilic substitution of the chloromethyl group by the phosphonate group. The reaction can be represented as follows:
Diethyl phosphite+4-(chloromethyl)phenol→Diethyl [4-(chloromethyl)phenoxy]methylphosphonate
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters such as temperature and pressure can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Diethyl {[4-(chloromethyl)phenoxy]methyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can react with the chloromethyl group under basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Substituted phenoxyphosphonates.
Scientific Research Applications
Diethyl {[4-(chloromethyl)phenoxy]methyl}phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating bacterial infections.
Industry: It is used in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of Diethyl {[4-(chloromethyl)phenoxy]methyl}phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate groups in biological systems, allowing it to inhibit enzymes that rely on phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to antimicrobial and other biological effects.
Comparison with Similar Compounds
Similar Compounds
- Diethyl phosphite
- Diethyl benzylphosphonate
- Diethyl 4-methylbenzylphosphonate
Uniqueness
Diethyl {[4-(chloromethyl)phenoxy]methyl}phosphonate is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for a wide range of chemical modifications. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
143056-55-7 |
|---|---|
Molecular Formula |
C12H18ClO4P |
Molecular Weight |
292.69 g/mol |
IUPAC Name |
1-(chloromethyl)-4-(diethoxyphosphorylmethoxy)benzene |
InChI |
InChI=1S/C12H18ClO4P/c1-3-16-18(14,17-4-2)10-15-12-7-5-11(9-13)6-8-12/h5-8H,3-4,9-10H2,1-2H3 |
InChI Key |
GEDMGLRCOBPLKL-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(COC1=CC=C(C=C1)CCl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-2-[(chloromethyl)sulfanyl]benzene](/img/structure/B12558544.png)
![1-[2-(Pyridin-4-YL)-1,3-oxazinan-3-YL]hexadecan-1-one](/img/structure/B12558546.png)

![1,5-Dioxadispiro[2.0.2.4]decane, 7,7-dimethyl-](/img/structure/B12558571.png)
![Benzonitrile, 4-[[4-[(2-chlorophenyl)methoxy]phenyl]azo]-](/img/structure/B12558577.png)

![Benzenecarboximidamide,3-[[(3S)-3-[[(7-methoxy-2-naphthalenyl)sulfonyl]amino]-2-oxo-1-pyrrolidinyl]methyl]-](/img/structure/B12558583.png)
![Ethanone, 1-[2,5-difluoro-4-(3-methyl-1-piperazinyl)phenyl]-](/img/structure/B12558590.png)


![9-[6-(Naphthalen-1-YL)hexyl]anthracene](/img/structure/B12558609.png)
![5H-Benzo[d]naphtho[2,3-b]pyran-5-one](/img/structure/B12558615.png)


